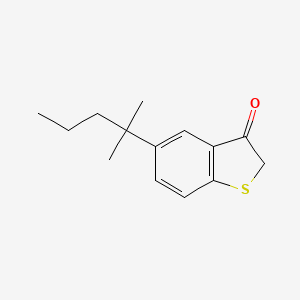![molecular formula C17H20N2O B14322663 Bis[4-(ethylamino)phenyl]methanone CAS No. 101246-72-4](/img/structure/B14322663.png)
Bis[4-(ethylamino)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(ethylamino)phenyl]methanone: is an organic compound with the molecular formula C21H28N2O . It is a derivative of benzophenone, characterized by the presence of two ethylamino groups attached to the phenyl rings. This compound is known for its applications in the production of dyes and pigments, as well as its role as a photosensitizer in various photochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(ethylamino)phenyl]methanone typically involves the Friedel-Crafts acylation of diethylaniline using phosgene or equivalent reagents such as triphosgene. The reaction proceeds as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{N(C}_2\text{H}_5)_2 \rightarrow (\text{C}_2\text{H}_5\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis is scaled up using large reactors and optimized conditions to ensure high yield and purity. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosgene, and the product is purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Bis[4-(ethylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The ethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Bis[4-(ethylamino)phenyl]methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis[4-(ethylamino)phenyl]methanone is used as an intermediate in the synthesis of dyes and pigments. It is particularly important in the production of methyl violet and other related dyes .
Biology and Medicine: The compound’s photosensitizing properties make it useful in photodynamic therapy, where it helps generate reactive oxygen species to target cancer cells.
Industry: In the industrial sector, this compound is used in the production of inks, coatings, and plastics. Its ability to absorb UV light makes it valuable in UV-curable coatings and inks .
Mécanisme D'action
Bis[4-(ethylamino)phenyl]methanone exerts its effects primarily through its ability to absorb light and transfer energy to other molecules. This property is utilized in photochemical reactions, where the compound acts as a photosensitizer. Upon absorbing light, it reaches an excited state and transfers energy to nearby molecules, initiating chemical reactions. The molecular targets and pathways involved include the generation of reactive oxygen species and the activation of specific photochemical pathways .
Comparaison Avec Des Composés Similaires
Bis[4-(dimethylamino)phenyl]methanone (Michler’s ketone): This compound has dimethylamino groups instead of ethylamino groups.
Bis[4-(diethylamino)phenyl]methanone: Similar to Bis[4-(ethylamino)phenyl]methanone but with diethylamino groups.
Uniqueness: this compound is unique due to its specific ethylamino substituents, which can influence its reactivity and photochemical properties. These differences can affect the efficiency and outcome of its applications in dye synthesis and photodynamic therapy .
Propriétés
Numéro CAS |
101246-72-4 |
|---|---|
Formule moléculaire |
C17H20N2O |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
bis[4-(ethylamino)phenyl]methanone |
InChI |
InChI=1S/C17H20N2O/c1-3-18-15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19-4-2/h5-12,18-19H,3-4H2,1-2H3 |
Clé InChI |
QDVNNDYBCWZVTI-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)
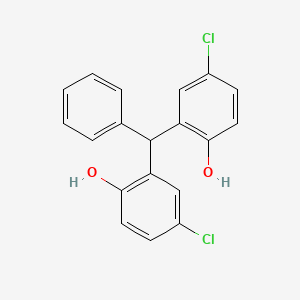

![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)
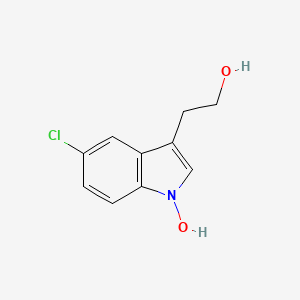
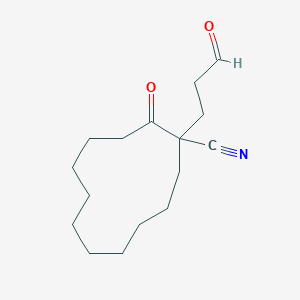
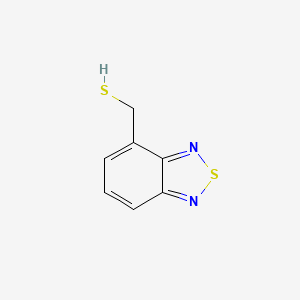
![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)

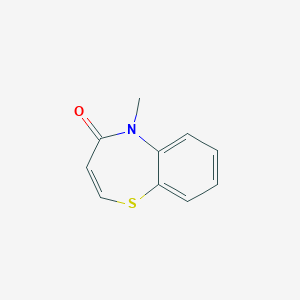

![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
